2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
175203-43-7
VCID:
VC20910838
InChI:
InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19)
SMILES:
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN
Molecular Formula:
C12H10F3N3OS
Molecular Weight:
301.29 g/mol
2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide
CAS No.: 175203-43-7
Cat. No.: VC20910838
Molecular Formula: C12H10F3N3OS
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175203-43-7 |
|---|---|
| Molecular Formula | C12H10F3N3OS |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | 2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetohydrazide |
| Standard InChI | InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19) |
| Standard InChI Key | ZBBRUAHELAGQKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator